molecular formula C12H14N2O2 B14867811 2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile

2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile

Cat. No.: B14867811
M. Wt: 218.25 g/mol
InChI Key: CZAWOSGKESAIBS-UHFFFAOYSA-N
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Description

2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile is an organic compound that features both azetidine and methoxyphenyl functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the methoxyphenyl and acetonitrile groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methoxyphenyl group via nucleophilic substitution.

    Nitrile Formation: Conversion of a suitable precursor to the acetonitrile group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the azetidine ring may undergo oxidation to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The azetidine ring and methoxyphenyl group could play roles in binding to the target site, while the acetonitrile group might influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxyazetidin-1-yl)-2-phenylacetonitrile: Lacks the methoxy group, potentially altering its biological activity.

    2-(3-Hydroxyazetidin-1-yl)-2-(4-hydroxyphenyl)acetonitrile: Contains a hydroxyl group instead of a methoxy group, which may affect its reactivity and interactions.

    2-(3-Hydroxyazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile: The presence of a chlorine atom could significantly change its chemical properties and biological effects.

Uniqueness

The presence of both the azetidine ring and the methoxyphenyl group in 2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile may confer unique properties, such as specific binding affinities and reactivity profiles, distinguishing it from similar compounds.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(3-hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C12H14N2O2/c1-16-11-4-2-9(3-5-11)12(6-13)14-7-10(15)8-14/h2-5,10,12,15H,7-8H2,1H3

InChI Key

CZAWOSGKESAIBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N2CC(C2)O

Origin of Product

United States

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